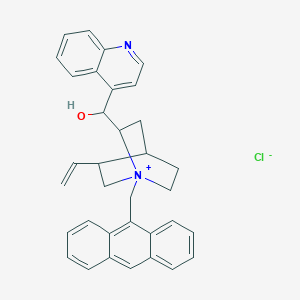

N-(9-Anthracenylmethyl)cinchonindinium chloride

説明

The exact mass of the compound N-(9-Anthracenylmethyl)cinchonindinium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(9-Anthracenylmethyl)cinchonindinium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(9-Anthracenylmethyl)cinchonindinium chloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

[1-(anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N2O.ClH/c1-2-23-21-36(22-31-27-11-5-3-9-25(27)19-26-10-4-6-12-28(26)31)18-16-24(23)20-33(36)34(37)30-15-17-35-32-14-8-7-13-29(30)32;/h2-15,17,19,23-24,33-34,37H,1,16,18,20-22H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PICKZKQBJJCSSV-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=C6C=CC=CC6=CC7=CC=CC=C75.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H33ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620439 | |

| Record name | 1-[(Anthracen-9-yl)methyl]-9-hydroxycinchonan-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

521.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199588-80-2 | |

| Record name | 1-[(Anthracen-9-yl)methyl]-9-hydroxycinchonan-1-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(9-Anthracenylmethyl)cinchonidinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Whitepaper: N-(9-Anthracenylmethyl)cinchonidinium Chloride (CAS 199588-80-2) in Asymmetric Phase-Transfer Catalysis

Executive Summary

In the landscape of modern drug development and fine chemical synthesis, the demand for enantiopure building blocks is absolute. N-(9-Anthracenylmethyl)cinchonidinium chloride (CAS 199588-80-2) stands as a cornerstone reagent in this domain[1]. As a first-generation cinchona alkaloid-derived chiral phase-transfer catalyst (PTC), it revolutionized the asymmetric synthesis of unnatural α -amino acids following the pioneering methodologies established by O'Donnell in 1989[2].

As a Senior Application Scientist, I approach this catalyst not merely as a reagent, but as a highly engineered molecular machine. Its efficacy relies on a delicate interplay of electrostatic tethering, hydrogen bonding, and profound steric occlusion. This guide deconstructs the physicochemical properties, mechanistic paradigms, and field-proven protocols associated with CAS 199588-80-2, providing a comprehensive framework for researchers scaling enantioselective workflows.

Physicochemical Profiling & Structural Elucidation

To leverage a catalyst effectively, one must understand the causality behind its structural components. CAS 199588-80-2 is not a passive spectator in the reaction vessel; its architecture actively dictates the three-dimensional trajectory of incoming electrophiles[1].

Table 1: Physicochemical Properties and Mechanistic Significance

| Property | Quantitative Data | Mechanistic Causality & Significance |

| CAS Number | 199588-80-2 | Unique identifier for the specific chloride salt of the catalyst[3]. |

| Molecular Formula | C34H33ClN2O | Represents the quaternized cinchonidine core conjugated with anthracene[3]. |

| Molecular Weight | 521.09 g/mol | The high mass reflects the bulky aromatic shielding groups essential for stereocontrol[3]. |

| Cationic Center | Quinuclidinium Nitrogen | Serves as the electrostatic anchor, forming a tight ion-pair with the substrate enolate. |

| Steric Shield | 9-Anthracenylmethyl | The massive aromatic bulk physically blocks the Re-face of the enolate, forcing Si-face attack. |

| H-Bond Donor | C9-Hydroxyl (-OH) | Anchors the substrate via hydrogen bonding, rigidifying the transition state to maximize enantiomeric excess (ee). |

Mechanistic Paradigm: Chiral Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis operates at the interface of two immiscible liquids (typically an aqueous base and an organic solvent). The lipophilic nature of CAS 199588-80-2 allows it to reside in the organic phase, where it extracts hydroxide ions from the aqueous boundary.

The causality of the reaction proceeds as follows:

-

Deprotonation: The extracted hydroxide deprotonates the organic substrate (e.g., a Schiff base) at the liquid-liquid interface.

-

Ion-Pairing: The resulting anionic enolate immediately forms a tight, structured ion-pair with the cationic quinuclidine core of the catalyst.

-

Stereo-defined Alkylation: The 9-anthracenyl group acts as a molecular wall. The electrophile can only approach from the unshielded face, yielding a highly enantioenriched product.

Fig 1. Phase-Transfer Catalytic Cycle of N-(9-Anthracenylmethyl)cinchonidinium Chloride.

Core Application: Asymmetric Synthesis of Unnatural α -Amino Acids

The most prominent application of CAS 199588-80-2 is the O'Donnell asymmetric alkylation[2]. By alkylating N-(diphenylmethylene)glycine tert-butyl ester, researchers can synthesize a vast library of unnatural amino acids crucial for peptide drug development.

Self-Validating Experimental Protocol: Asymmetric Alkylation

This protocol is designed with built-in validation checkpoints to ensure system integrity at every step.

Reagents:

-

Substrate: N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq)

-

Catalyst: N-(9-Anthracenylmethyl)cinchonidinium chloride (0.1 eq / 10 mol%)

-

Electrophile: Benzyl bromide (1.2 eq)

-

Solvent System: Dichloromethane (DCM) / 50% aqueous KOH (1:1 v/v)

Step-by-Step Methodology:

-

System Initialization: Dissolve the substrate and the chiral catalyst in anhydrous DCM.

-

Causality: DCM provides optimal solubility for the lipophilic catalyst and stabilizes the intermediate ion-pair.

-

-

Thermal Regulation: Cool the organic mixture to 0 °C to -20 °C under argon.

-

Causality: Lower temperatures decrease the kinetic energy of the system, tightening the chiral ion-pair and significantly enhancing the enantiomeric excess (ee).

-

-

Interfacial Activation: Add the 50% aqueous KOH solution dropwise, followed by the benzyl bromide. Stir vigorously (600-800 rpm).

-

Causality: Vigorous stirring maximizes the interfacial surface area, which is the rate-limiting step for hydroxide transfer in PTC.

-

-

Validation Checkpoint 1 (In-Process): After 4 hours, perform TLC (Hexane/EtOAc 4:1). The UV-active substrate spot ( Rf≈0.4 ) should disappear, replaced by a less polar product spot ( Rf≈0.6 ). If the starting material persists, increase agitation speed.

-

Phase Separation & Workup: Dilute with water and extract with DCM. Wash the organic layer with brine, dry over anhydrous MgSO4 , and concentrate under reduced pressure.

-

Imine Cleavage (Deprotection): Dissolve the crude oil in THF and add 1N HCl. Stir for 2 hours at room temperature to hydrolyze the diphenylmethylene protecting group.

-

Validation Checkpoint 2 (Post-Process): Spot the aqueous layer on a TLC plate and stain with Ninhydrin. A deep purple spot confirms the successful generation of the primary amine (the unnatural α -amino acid).

Advanced Applications: Enantioselective Aldol Reactions

Beyond alkylations, CAS 199588-80-2 is highly effective in asymmetric aldol reactions. Arai and colleagues demonstrated its utility in the one-pot synthesis of α -diazo- β -hydroxyesters, which are critical precursors for biologically active heterocyclic compounds[4]. The catalyst ensures that the nucleophilic attack of the diazoacetate onto the aldehyde occurs with strict facial selectivity[5].

Fig 2. Mechanistic model of stereocontrol via anthracene steric shielding.

Analytical Validation & Quality Control

To guarantee the trustworthiness of the synthesized enantiomers, rigorous analytical validation is mandatory.

-

Enantiomeric Excess (ee) Determination: The gold standard is Chiral High-Performance Liquid Chromatography (HPLC). For the phenylalanine derivative synthesized in Section 4, utilize a Daicel Chiralcel OD-H column (Hexane/Isopropanol 90:10, flow rate 1.0 mL/min, UV detection at 254 nm). Baseline separation of the R and S enantiomers will validate the stereocontrol exerted by the catalyst.

-

Diastereomeric Ratio (dr): For aldol products[5], 1H -NMR spectroscopy (400 MHz or higher) is used to integrate the distinct α -proton signals of the syn and anti diastereomers.

References

-

Title: Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts Source: MDPI (Catalysts) URL: [Link]

-

Title: Aldol reaction catalyzed by N-(9-Anthracenylmethyl)cinchonidinium Chloride Source: Buchler GmbH Chiral Catalyst Database URL: [Link]

-

Title: One-pot synthesis of α-diazo-β-hydroxyesters under phase-transfer catalysis and application to the catalytic asymmetric aldol reaction Source: Tetrahedron Letters (Arai, S. et al., 2004) URL: [Link]

Sources

- 1. CAS 199588-80-2: N-(9-ANTHRACENYLMETHYL)CINCHONINDINIUM CH… [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. N-(9-Anthracenylmethyl)cinchonindinium chloride 85 199588-80-2 [sigmaaldrich.com]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. Aldol reaction catalyzed by N-(9-Anthracenylmethyl)cinchonidinium Chloride - Buchler GmbH [buchler-gmbh.com]

Cinchona alkaloid derived phase-transfer catalysts

An In-Depth Technical Guide to Cinchona Alkaloid-Derived Phase-Transfer Catalysts

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Cinchona alkaloid-derived phase-transfer catalysts. Moving beyond simple protocols, we delve into the mechanistic underpinnings, catalyst design principles, and field-proven applications that make these molecules a cornerstone of modern asymmetric synthesis.

The Principle of Asymmetric Phase-Transfer Catalysis: Bridging Immiscible Worlds

At its core, phase-transfer catalysis (PTC) is an elegant solution to a common problem in organic synthesis: how to make reactants from two immiscible phases (typically aqueous and organic) react with each other.[1][2] The reaction rate is often limited by the minuscule interfacial area where the reactants can meet. A phase-transfer catalyst acts as a shuttle, escorting a reactant from one phase into the other, thereby enabling the reaction to proceed in a homogeneous-like environment and dramatically increasing reaction rates.[3][4]

The power of this methodology is elevated when a chiral catalyst is used to control the stereochemical outcome of the reaction, a field known as asymmetric phase-transfer catalysis.[5] This approach offers numerous advantages that align with the principles of green and efficient chemistry:

-

Mild Reaction Conditions: Reactions are often performed at or below room temperature.[6]

-

Simple Reagents: It frequently employs inexpensive and safe inorganic bases, such as aqueous sodium or potassium hydroxide.[2]

-

Operational Simplicity: The biphasic setup simplifies workup procedures, as the catalyst and product are typically in the organic phase while inorganic byproducts remain in the aqueous phase.

-

Scalability: PTC processes are highly amenable to large-scale industrial applications.[1][6][7]

Cinchona alkaloids have emerged as the most privileged and versatile chiral scaffolds for designing highly effective asymmetric phase-transfer catalysts.[8][9][10]

Cinchona Alkaloids: Nature's Chiral Blueprint

The Cinchona alkaloids, primarily quinine, quinidine, cinchonine, and cinchonidine, are naturally abundant and relatively inexpensive compounds.[9] They possess a unique and rigid molecular architecture that makes them ideal for asymmetric catalysis.[11] Quinine and quinidine are pseudoenantiomers, as are cinchonine and cinchonidine, meaning they provide access to either enantiomer of a desired product by simply selecting the appropriate alkaloid backbone.[12]

Key structural features that are critical to their function as PTC precursors include:

-

The Quinuclidine Nitrogen (N1): This tertiary amine is nucleophilic and serves as the site for quaternization, which transforms the neutral alkaloid into a cationic ammonium salt—the active catalyst.[11]

-

The Quinoline Ring: This flat, aromatic moiety provides a platform for crucial π-π stacking interactions with substrates, helping to create a well-defined chiral environment.[13]

-

The C9-Hydroxyl Group: This secondary alcohol can engage in hydrogen bonding, which can be pivotal for organizing the transition state. However, it can also be a site for unwanted side reactions, leading to its frequent modification in catalyst design.[14]

The inherent chirality and conformational rigidity of the Cinchona framework are the foundations upon which generations of powerful catalysts have been built.

Catalyst Synthesis and Design: Tuning the Chiral Environment

The transformation of a natural Cinchona alkaloid into a potent phase-transfer catalyst is achieved through quaternization of the quinuclidine nitrogen. The choice of the alkylating agent is the single most important factor in determining the catalyst's stereochemical influence.

The Evolution of N-Substituents

The seminal work in this field, particularly by O'Donnell, Lygo, and Corey, demonstrated that attaching a bulky, aromatic group to the quinuclidine nitrogen dramatically enhances enantioselectivity.[6][14][15]

-

First Generation (e.g., N-benzylcinchonidinium bromide): These were among the first catalysts to show significant enantioselectivity, particularly in the alkylation of glycine imines.[15] The benzyl group provides a steric shield and potential for π-π interactions.

-

Second & Third Generation (e.g., N-(9-anthracenylmethyl)cinchonidinium chloride): The introduction of the even larger anthracenylmethyl group by Corey and Lygo was a major breakthrough.[14][16] This group effectively blocks one face of the bound substrate-enolate, forcing the electrophile to approach from the opposite, unshielded face, leading to high levels of asymmetric induction.[16][17]

The Role of the C9-Hydroxyl Group

While the free C9-OH can participate in beneficial hydrogen bonding, it can also be deprotonated under basic PTC conditions, leading to catalyst degradation or competing reaction pathways. Therefore, protecting this group, typically as an allyl or benzyl ether, often enhances catalyst stability and improves enantioselectivity by creating a more defined and sterically hindered chiral pocket.[14][16]

Bifunctional Catalysts: The Next Frontier

More advanced designs incorporate additional hydrogen-bonding functionalities, such as amides, ureas, thioureas, or sulfonamides, onto the Cinchona scaffold.[10][18] These groups can form strong, directional hydrogen bonds with the electrophile (e.g., an enone or nitroolefin), activating it and holding it in a specific orientation relative to the nucleophile, a concept known as "dual activation".[19][20] This often leads to superior reactivity and stereocontrol compared to catalysts that rely solely on steric shielding.[20]

Diagram 1: General Structure of Cinchona-Derived PTCs A diagram showing the core Cinchona structure and key modification points.

Caption: Key modification points on the Cinchona alkaloid scaffold.

Mechanism of Enantioselection: A Molecular Handshake

The remarkable enantioselectivity achieved with these catalysts stems from the formation of a highly organized, tight ion pair between the cationic catalyst (Q⁺) and the anionic nucleophile (Nu⁻) generated at the aqueous-organic interface.[14] This ion pair is then shuttled into the bulk organic phase for the reaction.

Let's consider the classic example of the alkylation of a glycine Schiff base enolate:

-

Ion Pair Formation: The inorganic base (e.g., KOH) deprotonates the glycine derivative at the interface. The resulting enolate immediately pairs with the lipophilic Cinchona quaternary ammonium cation.

-

Phase Transfer: The catalyst-enolate ion pair is extracted into the organic solvent (e.g., toluene).

-

Stereocontrolled Reaction: This is the crucial step. The catalyst's structure dictates the conformation of the bound enolate. The bulky N-substituent (e.g., anthracenylmethyl) and the quinoline ring create a chiral pocket that shields one face of the planar enolate. The incoming electrophile (e.g., benzyl bromide) is forced to approach from the exposed face, resulting in the preferential formation of one enantiomer.[13][16]

-

Catalyst Regeneration: After the reaction, the newly formed product is released, and the catalyst (Q⁺X⁻) returns to the interface to begin another cycle.

The dominant interactions governing this stereochemical control are π-π stacking between the enolate's aromatic ring and the catalyst's quinoline system, and severe steric repulsion from the N-substituent.[13]

Diagram 2: Proposed Transition State for Asymmetric Alkylation A diagram illustrating the shielding effect of the catalyst on the enolate.

Caption: Shielding of the enolate by the catalyst directs electrophilic attack.

Key Applications in Asymmetric Synthesis

Cinchona-derived PTCs have been successfully applied to a wide array of chemical transformations, proving their versatility and reliability.

Asymmetric Alkylation of Glycine Imines

The enantioselective synthesis of non-natural α-amino acids is arguably the most significant application of these catalysts.[11] The O'Donnell method, which involves the alkylation of a benzophenone imine of a glycine ester, provides a powerful route to these valuable building blocks.[6][21][22]

| Catalyst Generation | N-Substituent | O-Substituent | Electrophile (R-Br) | Yield (%) | ee (%) | Reference |

| 1st | Benzyl | H | PhCH₂- | 85 | 60 | |

| 1st | Benzyl | H | 4-Cl-C₆H₄-CH₂- | 95 | 66 | |

| 2nd | Benzyl | Allyl | 4-Cl-C₆H₄-CH₂- | - | 81 | |

| 3rd | 9-Anthracenylmethyl | H | PhCH₂- | 68 | 91 | |

| 3rd | 9-Anthracenylmethyl | Allyl | PhCH₂- | 87 | 94 | |

| Dimeric | 9-Anthracenylmethyl | Allyl | 4-NO₂-C₆H₄-CH₂- | 91 | 99 |

Asymmetric Epoxidation of Enones

The synthesis of chiral epoxides, which are versatile synthetic intermediates, can be achieved with high enantioselectivity through the epoxidation of α,β-unsaturated ketones like chalcones.[14][23] These reactions typically use oxidants such as alkaline hydrogen peroxide or sodium hypochlorite.[14] Recently developed amide-based Cinchona catalysts have shown exceptional performance, allowing for very low catalyst loadings.[23][24]

| Substrate (Chalcone Derivative) | Catalyst Loading (mol%) | Yield (%) | ee (%) | Reference |

| (E)-1,3-diphenylprop-2-en-1-one | 1.0 | 99 | 98 | [23] |

| (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 1.0 | 99 | 99 | [23] |

| (E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | 1.0 | 99 | 97 | [23] |

| (E)-1-phenyl-3-(p-tolyl)prop-2-en-1-one | 1.0 | 99 | 99 | [23] |

| (2E,4E)-1,5-diphenylpenta-2,4-dien-1-one | 3.0 | 95 | 96 | [24] |

Asymmetric Michael Additions

The conjugate addition of nucleophiles to electron-deficient olefins is another area where these catalysts excel. Bifunctional catalysts containing thiourea, squaramide, or sulfonamide moieties are particularly effective, as they can activate the Michael acceptor via hydrogen bonding while the ammonium cation pairs with and directs the nucleophile.[19][20]

| Nucleophile | Electrophile | Catalyst Type | Yield (%) | ee (%) | Reference |

| Thioacetic acid | Chalcone | Thiourea | 95 | 95 | [19] |

| Malononitrile | Nitrostyrene | Squaramide | 93 | 99 | [19] |

| β-ketoester | Nitroolefin | Sulfonamide | >99 | 96 | [20] |

| Nitroalkane | Cyclic enone | Primary Amine | 85 | 99 | [19] |

Experimental Protocols: A Practical Guide

The trustworthiness of any methodology lies in its reproducibility. Below are detailed, self-validating protocols for the synthesis of a catalyst and its application.

Protocol: Synthesis of N-(9-Anthracenylmethyl)cinchonidinium Chloride

Diagram 3: Catalyst Synthesis Workflow A simple workflow for the quaternization reaction.

Caption: Workflow for the synthesis of a third-generation PTC.

Methodology:

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cinchonidine (1.0 eq) and 9-(chloromethyl)anthracene (1.1 eq).

-

Solvent Addition: Add anhydrous toluene to the flask to create a suspension (approx. 0.2 M concentration with respect to the alkaloid).

-

Reaction: Heat the mixture to reflux. The reaction is typically monitored by TLC until the starting cinchonidine is consumed (usually 12-24 hours). A white or pale-yellow precipitate will form as the reaction progresses.

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold toluene and then diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting solid under high vacuum to afford the pure quaternary ammonium salt. The product is typically used without further purification.

Protocol: Asymmetric Benzylation of N-(Diphenylmethylene)glycine tert-butyl Ester

Methodology:

-

Setup: In a glass vial, combine the N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the chiral phase-transfer catalyst (e.g., N-(9-anthracenylmethyl)-O-allyl-cinchonidinium bromide, 1 mol%).

-

Solvent Addition: Add toluene to dissolve the solids (approx. 0.2 M).

-

Reagent Addition: Add benzyl bromide (1.2 eq) to the organic solution.

-

Base Addition & Reaction: To the stirred organic solution, add a pre-cooled (0 °C) aqueous solution of 50% w/w potassium hydroxide (approx. 5 volumes relative to the toluene). Stir the biphasic mixture vigorously at 0 °C. Vigorous stirring is critical to maximize the interfacial area.

-

Monitoring: Monitor the reaction by TLC or GC/LC-MS. The reaction is typically complete within 1-4 hours.

-

Workup: Once the reaction is complete, dilute the mixture with toluene and water. Separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product using chiral HPLC analysis.

Conclusion and Authoritative Grounding

Cinchona alkaloid-derived phase-transfer catalysts represent a powerful and mature technology in asymmetric synthesis.[5] Their success is built upon a foundation of readily available, inexpensive chiral starting materials and a modular design that allows for systematic tuning of the catalyst's steric and electronic properties.[8][18] From the pioneering work on amino acid synthesis to modern applications in complex epoxidations and conjugate additions, these catalysts have proven their worth in both academic and industrial settings.[6][7] The continued development of bifunctional and polymer-supported versions ensures that Cinchona alkaloids will remain at the forefront of practical and sustainable chemical synthesis for years to come.[25][26]

References

- Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts. (2005). Oriental Journal of Chemistry.

- Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016). Dovepress.

- Recent Development and Application of Chiral Phase-Transfer Catalysts.

- Amide-Based Cinchona Alkaloids as Phase-Transfer Catalysts: Synthesis and Potential Application. (2019).

- Recent Progress in Applications of Cinchona Alkaloids and Their Derivatives in Asymmetric C

- Asymmetric epoxidation of enones: effect of surfactants, radical scavengers and morphology of catalysts on reaction rates, chemical yields and enantioselectivities in phase-transfer c

- Cinchona Alkaloids in Asymmetric Organocatalysis.

- The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. (2022). Bentham Science Publishers.

- Chiral Phase-Transfer C

- Asymmetric Michael Addition Mediated by Novel Cinchona Alkaloid-Derived Bifunctional Catalysts Containing Sulfonamides. (2008).

- CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. (2007). Illinois Chemistry.

- Optimizing Organic Synthesis with Phase Transfer C

- Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. (2004).

- Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer Catalysts. (2020).

- New polymer-supported catalysts derived from Cinchona alkaloids: Their use in the asymmetric Michael reaction. Sci-Hub.

- Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. (2019). MDPI.

- Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. (2016). Austin Publishing Group.

- Amide-Based Cinchona Alkaloids as Phase-Transfer Catalysts: Synthesis and Potential Applic

- Cinchona Alkaloid-derived Polymer Catalysts for Asymmetric Aza-Michael Addition of Aniline to Chalcone. (2023). Oxford Academic.

- Design of high-performance chiral phase-transfer catalysts with privileged structures. PMC.

- Cinchona-derived catalysts for asymmetric Michael reactions.

- Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Using Amide-Based Cinchona Alkaloids as Hybrid Phase-Transfer C

- Asymmetric Phase-Transfer Catalysis: Synthetic Applications and Mechanistic Insights. (2022). rcsi.com.

- O'Donnell Amino Acid Synthesis. Organic Chemistry Portal.

- Maruoka C

- Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts: Asymmetric Alkylation of Glycine Imines.

- Synthesis and Application of Dimeric Cinchona Alkaloid Phase-Transfer Catalysts: α,α′-Bis[O(9)-Allylcinchonidinium]-o,m, or p-Xylene Dibromide.

- Novel cinchona alkaloids derivatives and their applic

- Catalytic Asymmetric Epoxid

- Cinchona Alkaloids in Asymmetric C

- A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres.

- Liquid–Liquid Phase-Transfer Catalysis (Chapter 9). (2020). Royal Society of Chemistry.

- Alkylation of O'Donnell's Substrate with Different Alkyl Halides at...

- Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkyl

- Phase Transfer C

- Cinchona Alkaloids. MilliporeSigma.

- Kinetics of a Phase-Transfer Catalysis Reaction in Supercritical Fluid Carbon Dioxide.

- Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applic

- Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organoc

- Design of Maruoka Catalysts for Asymmetric Phase-Transfer Catalysis.

- Scheme for the synthesis of Simplified Maruoka catalyst 134 a.

- Design of chiral organocatalysts for practical asymmetric synthesis of amino acid deriv

- The stereoselective synthesis of .alpha.-amino acids by phase-transfer catalysis. (1989).

Sources

- 1. Liquid–Liquid Phase-Transfer Catalysis (Chapter 9) - Intensification of Liquid–Liquid Processes [cambridge.org]

- 2. sacheminc.com [sacheminc.com]

- 3. nbinno.com [nbinno.com]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent Progress in Applications of Cinchona Alkaloids and Their Derivatives in Asymmetric Catalysis [sioc-journal.cn]

- 9. benthamdirect.com [benthamdirect.com]

- 10. mdpi.com [mdpi.com]

- 11. unitesi.unive.it [unitesi.unive.it]

- 12. pubs.acs.org [pubs.acs.org]

- 13. phasetransfer.com [phasetransfer.com]

- 14. chemistry.illinois.edu [chemistry.illinois.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. macmillan.princeton.edu [macmillan.princeton.edu]

- 17. Asymmetric phase-transfer catalysis utilizing chiral quaternary ammonium salts: asymmetric alkylation of glycine imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. dovepress.com [dovepress.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. organic-chemistry.org [organic-chemistry.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Sci-Hub. New polymer-supported catalysts derived from Cinchona alkaloids: Their use in the asymmetric Michael reaction / Tetrahedron Letters, 1999 [sci-hub.sg]

- 26. academic.oup.com [academic.oup.com]

Unveiling the Mechanism of Cinchonidinium-Based Catalysts in Asymmetric Phase-Transfer Catalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the mechanistic principles governing cinchonidinium-based catalysts, a cornerstone of modern asymmetric synthesis. Moving beyond simple protocols, we will dissect the intricate non-covalent interactions and dynamic processes that enable these remarkable catalysts to translate their inherent chirality into high-enantiopurity products. Our focus is to equip researchers and drug development professionals with a deep, field-proven understanding of how to effectively leverage these catalysts for the synthesis of complex chiral molecules.

The Foundation: Asymmetric Phase-Transfer Catalysis

Phase-Transfer Catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in separate, immiscible phases (typically aqueous and organic).[1] The catalyst, usually a quaternary ammonium or phosphonium salt, acts as a shuttle, transporting a reactive anion from the aqueous phase into the organic phase where the reaction occurs.[2] The primary challenge and opportunity within this framework is the induction of asymmetry—controlling the stereochemical outcome of the reaction.

Cinchona alkaloids, a family of naturally occurring compounds extracted from the bark of the Cinchona tree, have emerged as preeminent chiral scaffolds for this purpose.[3][4] Their rigid, complex, and inherently chiral structures provide an ideal foundation for designing catalysts that can effectively control the three-dimensional space around a reacting molecule.[5] This guide focuses specifically on catalysts derived from cinchonidine, which, upon quaternization of the basic quinuclidine nitrogen, become cationic cinchonidinium salts , the active species in asymmetric PTC.[6] These catalysts have proven exceptionally effective in a wide range of transformations, most notably the asymmetric alkylation of glycine Schiff bases to produce non-natural α-amino acids, crucial building blocks in modern drug discovery.[7][8][9]

Core Mechanistic Principles: How Chirality is Transferred

The efficacy of a cinchonidinium-based catalyst hinges on its ability to form a tight, diastereomeric ion pair with a prochiral nucleophile and present it to an electrophile in a highly controlled manner. The dominant mechanistic pathway for reactions involving strong inorganic bases is the interfacial mechanism .[6][10][11]

Unlike the "extraction mechanism" where the catalyst extracts the base (e.g., OH⁻) into the organic phase, the interfacial model is more plausible for highly lipophilic cinchonidinium salts.[10][12] In this model, the deprotonation of the substrate (e.g., a glycine Schiff base) occurs at the interface between the organic and concentrated aqueous base phases. The resulting anion is then complexed by the catalyst cation (Q⁺) at this interface, forming a lipophilic ion pair that is subsequently drawn into the organic phase to react with the electrophile.[6][11]

Case Study: Asymmetric Alkylation of a Glycine Schiff Base

The synthesis of enantiomerically pure α-amino acids is of paramount importance in pharmaceutical development. The PTC alkylation of the tert-butyl ester of glycine benzophenone imine is a benchmark reaction that showcases the power of cinchonidinium catalysts. [8][13]

Performance of Cinchonidinium Catalysts

The structure of the catalyst, particularly the substituents on the quinuclidine nitrogen (N-R³) and the C9-hydroxyl group (O-R²), has a profound impact on enantioselectivity. The data below, compiled from seminal studies, illustrates this structure-activity relationship.

| Catalyst Derivative | N-Substituent (R³) | O-Substituent (R²) | Base | Temp (°C) | Yield (%) | ee (%) | Reference |

| 10a | Benzyl | H | 50% NaOH | 25 | 65 | 66 (S) | [14] |

| 10b | Benzyl | Allyl | 50% NaOH | 0 | 88 | 81 (S) | [14] |

| 10c | 9-Anthracenylmethyl | H | 50% NaOH | -60 | 95 | 91 (S) | [14] |

| 10d | 9-Anthracenylmethyl | Allyl | CsOH·H₂O | -78 | 99 | >95 (S) | [15] |

Causality Behind Experimental Choices:

-

N-Substituent: The progression from Benzyl to 9-Anthracenylmethyl demonstrates the critical role of the steric shielding group. The larger anthracenyl group provides a more effective steric barrier, leading to significantly higher enantiomeric excess (ee). [14][15]* O-Substituent: O-allylation (10b vs 10a) improves the catalyst's lipophilicity and can fine-tune the electronic environment, often leading to better yields and selectivity. [14]* Base and Temperature: The use of a very strong base (50% NaOH or CsOH) is essential for efficient deprotonation at the interface. [11]Lowering the temperature (-60 to -78 °C) reduces the thermal energy of the system, which enhances the influence of the relatively weak non-covalent interactions, thereby maximizing enantioselectivity.

Detailed Experimental Protocol: Synthesis of (S)-Phenylalanine Derivative

This protocol is a representative, self-validating workflow for the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using a commercially available cinchonidinium catalyst.

Materials:

-

N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

-

Benzyl bromide (1.2 equiv)

-

(8α,9R)-1-(9-Anthracenylmethyl)-9-(2-propenyloxy)cinchonidinium bromide (Catalyst 10d analog) (0.01 equiv, 1 mol%)

-

Toluene (5 mL per mmol of substrate)

-

Aqueous Cesium Hydroxide (CsOH·H₂O), 50% w/w (5.0 equiv)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Diethyl ether and Hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add N-(diphenylmethylene)glycine tert-butyl ester (e.g., 295 mg, 1.0 mmol) and the cinchonidinium catalyst (e.g., 6.6 mg, 0.01 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 5 minutes.

-

Solvent and Reactant Addition: Add toluene (5.0 mL) via syringe, and stir the mixture until all solids are dissolved. Add benzyl bromide (e.g., 143 µL, 1.2 mmol).

-

Cooling and Base Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Stir vigorously. Add the pre-cooled 50% aqueous CsOH solution (e.g., 0.84 g, 5.0 mmol) dropwise via syringe over 5 minutes. Note: Vigorous stirring is critical in PTC to maximize the interfacial surface area. [1]5. Reaction Monitoring: Maintain the reaction at -78 °C, stirring vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting glycine imine is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding 10 mL of water. Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate in hexanes gradient) to yield the pure alkylated product.

-

Analysis (Self-Validation):

-

Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis, comparing the result to a racemic standard.

-

Conclusion and Outlook

Cinchonidinium-based phase-transfer catalysts are indispensable tools in asymmetric synthesis, offering a robust, scalable, and predictable method for constructing chiral molecules. Their mechanism of action is a sophisticated interplay of ion pairing, steric repulsion, and other non-covalent interactions, all orchestrated by the catalyst's rigid chiral architecture. By understanding these fundamental principles—specifically the interfacial mechanism and the factors governing the enantiodifferentiating transition state—researchers can make informed decisions to optimize reaction conditions and rationally design the next generation of even more powerful catalysts. The continued study and application of these systems promise to further advance the efficient synthesis of complex, high-value chiral compounds for the pharmaceutical and agrochemical industries.

References

-

A Minireview of Phase-Transfer Catalysis and Recent Trends. (2022). Biomedres. Available at: [Link]

-

Cinchonidinium acetate as a convenient catalyst for the asymmetric synthesis of cis-stilbenediamines. PMC. Available at: [Link]

-

Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. (2021). Frontiers. Available at: [Link]

-

Lecture 41 : Phase Transfer Catalysis. Nptel. Available at: [Link]

-

Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones. (2015). Chemical Society Reviews (RSC Publishing). DOI: 10.1039/C4CS00462K. Available at: [Link]

-

Synthesis and Application of Dimeric Cinchona Alkaloid Phase-Transfer Catalysts: α,α′-Bis[O(9)-Allylcinchonidinium]-o,m, or p-Xylene Dibromide. ResearchGate. Available at: [Link]

-

The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH. Available at: [Link]

-

Asymmetric Alkylation. Buchler GmbH. Available at: [Link]

-

Interfacial Processes—The Key Steps of Phase Transfer Catalyzed Reactions. (2020). MDPI. Available at: [Link]

-

The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Organocatalysts in Asymmetric Catalysis. (2022). Bentham Science Publishers. Available at: [Link]

-

Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions. (2016). Dove Press. Available at: [Link]

-

Phase transfer catalysis (PTC). (2023). operachem. Available at: [Link]

-

Preparation of O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide as a phase transfer catalyst for the enantioselective alkylation of glycine benzophenone imine tert-butyl ester. ResearchGate. Available at: [Link]

-

00-MROC 19-2 Contents. (2021). Ingenta Connect. Available at: [Link]

-

Hydrogen-bonding Interactions in cinchonidine-2-methyl-2-hexenoic Acid Complexes: A Combined Spectroscopic and Theoretical Study. (2008). PubMed. Available at: [Link]

-

Asymmetric Ru/Cinchonine Dual Catalysis for the One-Pot Synthesis of Optically Active Phthalides from Benzoic Acids and Acrylates. (2022). The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Plausible Pnicogen Bonding of epi-Cinchonidine as a Chiral Scaffold in Catalysis. PMC. Available at: [Link]

-

Catalytic Asymmetric Alkylation of Substituted Isoflavanones. PMC. Available at: [Link]

-

The Physicochemical Properties of Cinchona Alkaloids Responsible for their Unique Performance in Chiral Catalysis. ResearchGate. Available at: [Link]

-

Hydrogen-Bonding Interactions in Cinchonidine−2-Methyl-2-Hexenoic Acid Complexes: A Combined Spectroscopic and Theoretical Study. (2008). The Journal of Physical Chemistry A (ACS Publications). Available at: [Link]

-

Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. Austin Publishing Group. Available at: [Link]

-

Alkylation catalyzed by Cinchonidine Derivative. Buchler GmbH. Available at: [Link]

-

Synthetic Strategies for Adding Enantioselectivity to Metal-Based Solid Catalysts Using Cinchonidine As the Chiral Agent. The Journal of Physical Chemistry C (ACS Publications). Available at: [Link]

-

Novel cinchona alkaloids derivatives and their application as PTCs. UNITesi. Available at: [Link]

-

Asymmetric Organic Catalysis with Modified Cinchona Alkaloids. (2004). ACS Publications. Available at: [Link]

-

CHIRAL PHASE-TRANSFER CATALYSIS (CPTC) BY MODIFIED CINCHONA ALKALOIDS. (2007). Illinois Chemistry. Available at: [Link]

-

Chiral phase-transfer catalysis in the asymmetric α-heterofunctionalization of prochiral nucleophiles. (2017). PMC. Available at: [Link]

-

Enantioselective Alkylation. Buchler GmbH. Available at: [Link]

-

Cinchona-based phase-transfer catalysts for asymmetric synthesis. ResearchGate. Available at: [Link]

-

Cinchona Alkaloids in Asymmetric Catalysis. (2003). Macmillan Group. Available at: [Link]

-

Computational Studies on Cinchona Alkaloid-Catalyzed Asymmetric Organic Reactions. (2016). Accounts of Chemical Research. Available at: [Link]

-

A Biocompatible Cinchonine‐Based Catalyst for the CO2 Valorization into Oxazolidin‐2‐ones Under Ambient Conditions. PMC. Available at: [Link]

-

New Mechanism for Cinchona Alkaloid-Catalysis Allows for an Efficient Thiophosphorylation Reaction. (2020). Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. Phase transfer catalysis (PTC) - operachem [operachem.com]

- 2. biomedres.us [biomedres.us]

- 3. benthamdirect.com [benthamdirect.com]

- 4. The Use of Cinchona Alkaloid Derivatives as Chiral Ligands and Or...: Ingenta Connect [ingentaconnect.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

- 7. Asymmetric Alkylation - Buchler GmbH [buchler-gmbh.com]

- 8. Enantioselective Alkylation - Buchler GmbH [buchler-gmbh.com]

- 9. researchgate.net [researchgate.net]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. mdpi.com [mdpi.com]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. researchgate.net [researchgate.net]

- 14. unitesi.unive.it [unitesi.unive.it]

- 15. macmillan.princeton.edu [macmillan.princeton.edu]

Spectroscopic data for N-(9-Anthracenylmethyl)cinchonindinium chloride

An In-depth Technical Guide to the Spectroscopic Characterization of N-(9-Anthracenylmethyl)cinchonidinium chloride

Introduction

N-(9-Anthracenylmethyl)cinchonidinium chloride, a derivative of the cinchona alkaloid cinchonidine, is a prominent member of the class of chiral phase-transfer catalysts (PTCs).[1][2] Its molecular architecture, which marries a rigid chiral scaffold with a sterically demanding anthracenylmethyl group, makes it highly effective in asymmetric synthesis, particularly for the enantioselective alkylation of glycine derivatives.[3] The precise stereochemical control exerted by this catalyst is fundamental to the synthesis of non-proteinogenic α-amino acids, which are critical building blocks in modern drug development.

The efficacy and reproducibility of any process utilizing this catalyst are directly dependent on its purity and structural integrity. Consequently, a robust and multi-faceted spectroscopic characterization is not merely a quality control measure but a prerequisite for its reliable application in research and pharmaceutical manufacturing. This guide provides a comprehensive overview of the essential spectroscopic techniques required for the unambiguous identification and quality assessment of N-(9-Anthracenylmethyl)cinchonidinium chloride. We will delve into the causality behind experimental choices and offer field-proven insights into data interpretation, reflecting the rigorous standards of both analytical chemistry and process development.

Molecular Structure and Spectroscopic Implications

The structure of N-(9-Anthracenylmethyl)cinchonidinium chloride (CAS No. 199588-80-2, Molecular Formula: C₃₄H₃₃ClN₂O, Molecular Weight: 521.09 g/mol ) is the foundation of its spectroscopic signature.[1][4][5][6] Key structural features include:

-

The Cinchonidinium Core: A rigid quinuclidine ring system providing the chiral environment. The quaternary nitrogen, formed by alkylation of the quinuclidine nitrogen, is a key feature.

-

The Quinoline Ring: A heteroaromatic system with characteristic UV absorption and distinct signals in NMR spectroscopy.

-

The Anthracenyl Group: A large, polycyclic aromatic hydrocarbon that dominates the UV-Vis and fluorescence spectra and provides significant steric bulk.[3][7]

-

The Hydroxyl Group: A secondary alcohol at the C9 position, which can be a key site for hydrogen bonding interactions and is identifiable in IR spectroscopy.

Caption: Molecular structure of N-(9-Anthracenylmethyl)cinchonindinium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure of the catalyst in solution. High-resolution ¹H and ¹³C NMR spectra confirm the connectivity of all atoms and can verify the compound's identity and purity.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the catalyst. Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be required for less soluble samples.

-

Internal Standard: For quantitative analysis (qNMR), add a known amount of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) with a resonance that does not overlap with the analyte signals.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field spectrometer.

-

Acquisition Time: ≥ 3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially the quaternary ammonium-adjacent protons.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum carefully. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Data Interpretation: ¹H NMR

The ¹H NMR spectrum is complex, but key regions are diagnostic. The following data, adapted from a published synthesis, corresponds to a toluene solvate of the chloride salt, which means signals for toluene (a singlet around 2.3 ppm and multiplets at 7.1-7.3 ppm) will be present.[8]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.5 - 7.0 | Multiplet | Aromatic protons (Anthracene & Quinoline) |

| ~6.5 | Doublet | C9-H |

| ~5.8 | Multiplet | Vinyl -CH= |

| ~5.0 | Multiplet | Vinyl =CH₂ |

| ~4.5 - 3.0 | Multiplets | Quinuclidine ring protons |

| ~2.4 | Apparent Triplet | Quinuclidine ring proton |

| ~2.1 | Broad Singlet | Quinuclidine ring proton |

| ~1.8 | Multiplet | Quinuclidine ring protons |

| ~1.7 | Broad Singlet | C9-OH |

| ~1.1 - 0.9 | Multiplets | Quinuclidine ring protons |

Expert Insights: The two protons of the anthracenylmethyl -CH₂- group are diastereotopic due to the chiral center at C9. This means they are in different chemical environments and should appear as two distinct doublets (an AB quartet), a key signature of successful quaternization. Signal overlap in the aromatic region is common; 2D NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for definitive assignments.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.

Experimental Protocol: ESI-TOF MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) analyzer. ESI is a soft ionization technique that minimizes fragmentation, allowing for clear observation of the molecular ion.

-

Acquisition Mode: Acquire the spectrum in positive ion mode. The molecule is already a cation, so it should be readily observed.

-

Data Analysis: The primary ion of interest is the cation [M]⁺, which is the N-(9-Anthracenylmethyl)cinchonindinium moiety itself. The chloride counter-ion will not be observed in positive mode.

Data Interpretation: HRMS

The key is to match the experimentally observed mass-to-charge ratio (m/z) with the theoretically calculated value.

| Parameter | Value |

| Ion Formula | [C₃₄H₃₃N₂O]⁺ |

| Calculated Exact Mass | 485.25874 |

| Expected m/z | 485.2587 |

| Found m/z | Within 5 ppm of calculated value |

Trustworthiness Check: The high mass accuracy (typically < 5 ppm) provided by a TOF analyzer provides extremely high confidence in the assigned elemental formula, ruling out other potential structures with the same nominal mass.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the molecule.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be acquired first.

-

Number of Scans: Co-add 32 or 64 scans to achieve a good signal-to-noise ratio.

Data Interpretation: FT-IR

Key vibrational bands confirm the presence of the main functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Assignment |

| 3500-2500 (broad) | O-H Stretch | Hydrogen-bonded hydroxyl group |

| 3100-3000 | C-H Stretch | Aromatic and vinylic C-H |

| 2990-2850 | C-H Stretch | Aliphatic C-H (quinuclidine) |

| ~1625 | C=C Stretch | Aromatic ring stretching |

| ~1590, 1570, 1510 | C=C/C=N Stretch | Quinoline ring vibrations |

| ~1062 | C-O Stretch | Secondary alcohol C-O |

Expert Insights: The broadness of the O-H stretch is indicative of hydrogen bonding, which is expected in the solid state. This data is particularly useful for quickly verifying the presence of the key hydroxyl group, which distinguishes this catalyst from its etherified analogues like O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.[2][8]

UV-Visible & Fluorescence Spectroscopy

The prominent anthracene moiety makes this molecule highly active in UV-Visible and fluorescence spectroscopy. These techniques are particularly useful for quantitative analysis at low concentrations.

Caption: A comprehensive workflow for spectroscopic catalyst verification.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of the catalyst in a UV-transparent solvent (e.g., methanol or acetonitrile). Perform serial dilutions to create a set of standards and a sample for analysis with an absorbance between 0.1 and 1.0 AU.

-

Data Acquisition: Use a dual-beam spectrophotometer. Scan from 400 nm down to 200 nm. Use the pure solvent as a blank.

-

Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ). For quantitative work, create a calibration curve of absorbance vs. concentration.

Data Interpretation: UV-Vis

The spectrum will be dominated by the strong π-π* transitions of the anthracene group, typically showing fine vibrational structure in the 250-380 nm region. The quinoline moiety will also contribute to the absorption profile.

Expert Insights: Due to its high molar absorptivity, UV-Vis is an excellent tool for verifying the concentration of dilute solutions of the catalyst, which is often required when setting up catalytic reactions. Any significant deviation from the expected spectral shape could indicate the presence of aromatic impurities.

Conclusion

The spectroscopic characterization of N-(9-Anthracenylmethyl)cinchonindinium chloride is a critical, multi-technique process. While ¹H NMR and high-resolution mass spectrometry provide the most definitive structural and compositional information, FT-IR and UV-Vis spectroscopy offer rapid and valuable verification of key functional groups and concentration. Together, this suite of analytical methods forms a self-validating system, ensuring that researchers and drug development professionals can use this powerful chiral catalyst with the highest degree of confidence in its identity, purity, and performance.

References

-

Organic Syntheses Procedure, 2003, 80, 38. PREPARATION OF O-ALLYL-N-(9-ANTHRACENYLMETHYL)CINCHONIDINIUM BROMIDE AS A PHASE TRANSFER CATALYST FOR THE ENANTIOSELECTIVE ALKYLATION OF GLYCINE BENZOPHENONE IMINE tert-BUTYL ESTER: (4S)-2-(BENZHYDRYLIDENAMINO)PENTANEDIOIC ACID, 1-tert-BUTYL ESTER-5-METHYL ESTER. [Link]

-

Alichem. N-(9-ANTHRACENYLMETHYL)CINCHONINDINIUM CHLORIDE. [Link]

-

Organic Chemistry Portal. Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones. [Link]

- Wang, Z. Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, 2010.

-

ChemBK. O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide. [Link]

-

PTC Organics Inc. Chiral Phase-Transfer Catalysis. [Link]

Sources

- 1. N-(9-蒽甲基)氯化辛克宁 85% | Sigma-Aldrich [sigmaaldrich.com]

- 2. O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide | 200132-54-3 [chemicalbook.com]

- 3. phasetransfer.com [phasetransfer.com]

- 4. N-(9-蒽甲基)氯化辛克宁 85% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. CAS 199588-80-2: N-(9-ANTHRACENYLMETHYL)CINCHONINDINIUM CH… [cymitquimica.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

Chiral Properties and Applications of N-(9-Anthracenylmethyl)cinchonidinium Chloride in Asymmetric Phase-Transfer Catalysis

Executive Summary

The development of highly enantioselective organocatalysts has revolutionized the synthesis of chiral therapeutics. Among these, N-(9-Anthracenylmethyl)cinchonidinium chloride—widely recognized as the foundational precursor to the Corey-Lygo catalyst (a third-generation Cinchona alkaloid phase-transfer catalyst)—stands as a landmark achievement[1]. By leveraging a highly engineered chiral ion-pairing mechanism, this catalyst enables the asymmetric alkylation of glycine Schiff bases, providing a direct, metal-free pathway to unnatural α -amino acids[2],[1].

This technical guide deconstructs the structural logic, reaction dynamics, and self-validating experimental protocols associated with this catalyst, providing drug development professionals with a comprehensive framework for implementing asymmetric phase-transfer catalysis (PTC)[3].

Mechanistic Grounding: The Architecture of Chiral Induction

The exceptional enantioselectivity of N-(9-Anthracenylmethyl)cinchonidinium chloride is not accidental; it is the result of precise steric and electronic engineering. The molecule operates through three distinct functional domains, each responsible for a specific aspect of the catalytic cycle[4].

-

The Cinchonidine Core (The Chiral Scaffold): Derived from natural cinchona alkaloids, the rigid quinuclidine-quinoline framework provides the essential C8 and C9 stereocenters. This inherent chirality dictates the absolute configuration of the final product.

-

The Quaternary Ammonium Center (The Phase-Transfer Engine): By quaternizing the quinuclidine nitrogen, the molecule gains the ability to act as a phase-transfer agent. It extracts the water-sensitive enolate from the aqueous/solid basic phase into the organic phase as a tightly bound chiral ion pair[4].

-

The 9-Anthracenylmethyl Group (The Steric Shield): This is the defining innovation of the third-generation catalysts[1]. Compared to the simple benzyl groups used in first-generation catalysts, the massive steric bulk and extended π -system of the anthracene ring effectively mask the re face of the bound enolate through π−π stacking and physical occlusion. This forces the incoming electrophile to attack exclusively from the si face[1].

Structural components and functional roles of the Corey-Lygo phase-transfer catalyst.

Reaction Dynamics: Asymmetric Alkylation of Glycine Schiff Bases

The primary industrial application of this catalyst is the synthesis of unnatural phenylalanine derivatives and other α -amino acids via the alkylation of N-(diphenylmethylene)glycine tert-butyl ester[2],[1].

The reaction operates via a biphasic catalytic cycle. A strong base (such as aqueous KOH or solid CsOH) deprotonates the α -carbon of the Schiff base at the phase interface. The cinchonidinium cation immediately binds the resulting enolate, pulling it deep into the organic solvent (e.g., dichloromethane or toluene)[2]. Because the enolate is shielded by the anthracene moiety, the subsequent alkylation step is highly stereoselective.

Biphasic catalytic cycle for the asymmetric alkylation of glycine Schiff bases.

Quantitative Efficacy: The Generational Leap

The introduction of the 9-anthracenylmethyl group solved the moderate enantioselectivity issues that plagued earlier iterations of Cinchona PTCs[1],[5]. The table below summarizes the generational improvements in the asymmetric benzylation of glycine Schiff bases.

| Catalyst Generation | N-Substituent | O-Substituent | Typical ee (%) | Dominant Enantiomer |

| 1st Generation | Benzyl | H | 60 - 70% | (S)- |

| 2nd Generation | Benzyl | Allyl / Alkyl | 75 - 82% | (S)- |

| 3rd Generation (Corey-Lygo) | 9-Anthracenylmethyl | H / Allyl | 90 - 94%+ | (S)- |

(Note: Utilizing the pseudoenantiomeric Cinchonine-derived catalyst yields the (R)-enantiomer with equivalent efficacy[6].)

Experimental Protocol: Self-Validating Workflow for Asymmetric Alkylation

To ensure scientific integrity and reproducibility, the following protocol details the asymmetric benzylation of N-(diphenylmethylene)glycine tert-butyl ester using the O-allyl derivative of N-(9-anthracenylmethyl)cinchonidinium bromide/chloride. Every step is designed as a self-validating system where the physical parameters directly enforce the chemical outcome[2].

Reagents Required

-

Substrate: N-(Diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

-

Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidinium salt (0.1 equiv)

-

Electrophile: Benzyl bromide (1.2 to 1.5 equiv)

-

Base: CsOH·H₂O (solid) or 50% aqueous KOH (10.0 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

Step-by-Step Methodology & Causality

Step 1: Preparation of the Biphasic System Dissolve the substrate and the chiral catalyst in anhydrous DCM under an inert nitrogen atmosphere.

-

Causality: DCM is selected because it readily dissolves both the highly lipophilic Schiff base and the bulky organocatalyst. More importantly, it maintains a strict phase boundary with the aqueous base, isolating the water-sensitive enolate intermediate from bulk water, thereby preventing premature imine hydrolysis[2].

Step 2: Cryogenic Temperature Equilibration Cool the reaction vessel to between -60°C and -78°C (if using solid CsOH in DCM) or 0°C (if using 50% KOH)[2],[5].

-

Causality: Lower temperatures are critical. They increase the structural rigidity of the chiral ion-pair transition state, maximizing enantiofacial discrimination. Furthermore, cryogenic conditions drastically suppress the uncatalyzed, racemic background alkylation that can occur at the phase interface, ensuring the ee remains >90%[5].

Step 3: Base Addition and Enolate Formation Add the base (e.g., CsOH·H₂O) to the vigorously stirring solution.

-

Causality: The vigorous stirring maximizes the surface area of the phase interface. The strong base deprotonates the relatively weakly acidic α -protons of the Schiff base. The quaternary ammonium catalyst immediately binds the enolate, forming the active chiral species[2].

Step 4: Electrophile Introduction Introduce benzyl bromide dropwise over 15 minutes.

-

Causality: Dropwise addition prevents localized concentration spikes and exothermic micro-environments. Because the bulky anthracene group blocks the re face of the enolate, the benzyl bromide is forced to approach exclusively from the unshielded si face, dictating the stereochemical outcome[2],[1].

Step 5: Quenching and Isolation After complete consumption of the starting material (monitored via TLC), quench the reaction by adding cold water. Separate the organic layer, dry over MgSO₄, and purify via silica gel chromatography.

-

Causality: The addition of water neutralizes the interfacial basicity and halts the catalytic cycle, preventing any potential over-alkylation or racemization of the newly formed stereocenter.

Industrial Implications & Continuous Flow Scale-Up

While batch processing remains standard in discovery chemistry, the pharmaceutical industry is rapidly adopting continuous flow systems for asymmetric organocatalysis. Recent adaptations of the Corey-Lygo and Maruoka catalysts in continuous flow microreactors have demonstrated that passing the organic substrate and electrophile over a packed bed of solid base (KOH/K₂CO₃) and catalyst allows for the isolation of benzylated products without complex aqueous workups[6],[7].

This flow approach drastically reduces the residence time of the base-sensitive imine, minimizing decomposition while maintaining exceptional enantioselectivities (up to 93% ee)[7]. The robust nature of N-(9-Anthracenylmethyl)cinchonidinium chloride, combined with its metal-free profile, makes it a cornerstone of modern, green asymmetric synthesis[8].

References

- Organic Syntheses Procedure: Cinchonanium, 1-(9-anthracenylmethyl)-9-(2-propenyloxy)-, bromide...

- A Panoply of Polymer-Anchored Cinchona Alkaloids for Asymmetric Phase-Transfer Catalysis Source: MDPI URL

- Source: phasetransfer.

- In batch and in flow synthesis of quaternary amino acids/amino derivatives Source: AIR Unimi URL

- Source: Catalysts (MDPI)

Sources

Advanced Application Note: Phase-Transfer Catalysis (PTC) Experimental Design and Protocols

As a Senior Application Scientist, I approach Phase-Transfer Catalysis (PTC) not merely as a synthetic convenience, but as a highly tunable, biphasic kinetic system. PTC eliminates the need for expensive, anhydrous polar aprotic solvents by facilitating reactions between mutually immiscible phases—typically an aqueous inorganic phase and an organic substrate phase[1]. However, achieving high yields and reproducibility requires a rigorous understanding of mass-transfer dynamics, catalyst lipophilicity, and interfacial phenomena.

This guide provides a comprehensive framework for designing, executing, and validating PTC experimental setups.

Mechanistic Grounding & Causality

To design a self-validating PTC experiment, one must first identify which catalytic cycle governs the target reaction. PTC operates primarily via two distinct mechanisms, and your experimental choices (catalyst type, stirring speed, base concentration) must be tailored to the active pathway:

-

The Starks Extraction Mechanism: This pathway dominates reactions involving neutral nucleophiles (e.g., cyanations, aliphatic substitutions). The quaternary onium catalyst ( Q+X− ) equilibrates with the inorganic salt in the aqueous phase, extracts the active anion ( Nu− ) into the organic phase as a lipophilic ion pair ( Q+Nu− ), and facilitates the reaction in the organic bulk[2]. Because the catalyst must physically enter the aqueous phase to exchange ions, it cannot be overly lipophilic[3].

-

The Makosza Interfacial Mechanism: This pathway governs base-catalyzed reactions (e.g., carbanion alkylation, ether synthesis). Because the hydroxide ion ( OH− ) is highly hydrophilic, it is thermodynamically unfavorable to transfer it into the organic phase. Instead, the organic substrate is deprotonated directly at the liquid-liquid interface by a concentrated aqueous base. The catalyst then extracts the resulting carbanion from the interface into the organic phase for electrophilic attack[2][4].

Fig 1: The Starks Extraction Mechanism illustrating the cyclic phase transfer of active anions.

Critical Parameters for PTC Setup

A. Catalyst Selection

The efficacy of a phase-transfer catalyst is dictated by its lipophilicity (number of carbon atoms) and its counter-ion[5]. Symmetrical quaternary ammonium salts (like Tetrabutylammonium bromide, TBAB) are excellent general-purpose catalysts. However, for highly non-polar organic phases (e.g., toluene), long-chain asymmetric catalysts like Oleyltrimethylammonium chloride are required to ensure the ion pair remains soluble in the organic layer[6].

B. Solvent Polarity & Immiscibility

The organic solvent must be strictly immiscible with water. Using polar aprotic solvents (like DMF or DMSO) causes the phases to merge, destroying the biphasic boundary required for PTC[1]. Toluene, dichloromethane (DCM), and methyl tert-butyl ether (MTBE) are optimal choices.

C. Agitation and Interfacial Area

Because the Makosza mechanism relies on interfacial deprotonation, and the Starks mechanism relies on interfacial ion exchange, the reaction rate is intrinsically linked to the stirring speed. A stirring rate below 200 rpm often leads to mass-transfer limitation (diffusion-controlled kinetics). Agitation must exceed 400 rpm to shift the system to kinetic control, ensuring the chemical reaction itself is the rate-limiting step[3].

Table 1: Quantitative Comparison of Common Phase-Transfer Catalysts

| Catalyst | Structure Type | Optimal Application | Typical Loading | Lipophilicity |

| TBAB | Quaternary Ammonium | General alkylations, L-L PTC | 1 - 5 mol% | Moderate (C16) |

| BTEAC | Quaternary Ammonium | Cyanations, Starks mechanism | 1 - 5 mol% | Low-Moderate (C13) |

| Aliquat 336 | Quaternary Ammonium | Highly non-polar organics | 0.5 - 2 mol% | High (C25) |

| 18-Crown-6 | Crown Ether | S-L PTC, Potassium salts | 1 - 10 mol% | N/A (Cavity-based) |

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. By observing phase separation behavior and stirring-speed dependence, researchers can confirm the integrity of the catalytic cycle.

Protocol A: Synthesis of Diphenylacetonitrile via L-L PTC (Starks Mechanism)

This protocol demonstrates the nucleophilic substitution of diphenylmethyl bromide with sodium cyanide using Benzyltriethylammonium chloride (BTEAC)[7].

-

System Initialization: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 eq of diphenylmethyl bromide in 50 mL of dichloromethane (DCM).

-

Catalyst Loading: Add 0.05 eq (5 mol%) of BTEAC to the organic phase. Causality: BTEAC is chosen because its benzyl group provides excellent solubility in DCM, while its triethyl groups maintain enough hydrophilicity for rapid cyanide exchange at the interface[7].

-

Aqueous Phase Addition: Prepare an aqueous solution containing 1.5 eq of NaCN in 20 mL of distilled water. Slowly add this to the organic mixture.

-

Kinetic Activation: Heat the biphasic mixture to a gentle reflux (~40°C) and stir vigorously at >500 rpm. Causality: High-speed agitation creates a temporary emulsion, maximizing the interfacial area for the Q+CN− ion pair formation[3].

-

Work-up and Validation: After 4 hours, cool the mixture and transfer to a separatory funnel. Self-Validation Check: A clean, rapid phase separation (<2 minutes) indicates the catalyst did not form a permanent, stable emulsion (a common failure mode with overly lipophilic catalysts). Extract the organic layer, wash with water (2 x 50 mL), dry over anhydrous MgSO4 , and concentrate via rotary evaporation[7].

Protocol B: C5-Selective Alkylation of Hydantoins (Makosza Mechanism)

This protocol outlines a base-catalyzed alkylation using TBAB[8].

-

Preparation: Dissolve 0.25 mmol of the hydantoin substrate and 2 mol% TBAB in 0.3 mL of toluene.

-

Base Addition: Add 0.2 mL of 50% w/w aqueous KOH. Causality: The highly concentrated KOH acts as both a base and a dehydrating agent. It reduces the hydration sphere of the hydroxide ion, driving the deprotonation of the hydantoin strictly at the interface without pulling water into the organic phase[4][8].

-

Electrophile Addition: Add 0.75 mmol (3 eq) of the chosen electrophile (e.g., benzyl bromide).

-

Reaction: Stir vigorously at room temperature until TLC indicates complete conversion.

-

Quenching: Dilute with 10 mL H2O to dissolve the inorganic salts and extract with DCM (3 x 10 mL).

Fig 2: Standardized Experimental Workflow for Liquid-Liquid PTC Alkylation.

System Self-Validation & Troubleshooting

A robust PTC protocol must be empirically verifiable. To confirm your system is operating under true phase-transfer catalysis (and not just an interfacial background reaction), implement the following validation checks:

-

The Stirring Speed Test: Run identical reactions at 150 rpm and 600 rpm. If the yield drastically improves at 600 rpm, the system was mass-transfer limited. If the reaction rate plateaus after 400 rpm, the system is kinetically controlled, proving the catalyst is efficiently shuttling the anion[3].

-

Catalyst Poisoning Diagnostics: Highly lipophilic, soft anions (like iodide, perchlorate, or tosylate) can bind irreversibly to the quaternary ammonium cation, "poisoning" the catalyst and halting the cycle. If using alkyl iodides results in stalled reactions, validate the system by switching to alkyl bromides or chlorides; if the reaction resumes, catalyst poisoning was the root cause[5].

Sources

- 1. ptfarm.pl [ptfarm.pl]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. dokumen.pub [dokumen.pub]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. biomedres.us [biomedres.us]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of unnatural alpha-amino acids with cinchonidinium catalysts

Application Note: Enantioselective Synthesis of Unnatural α -Amino Acids via Cinchonidinium-Catalyzed Phase-Transfer Alkylation

Executive Summary

The incorporation of unnatural α -amino acids into peptidomimetics and small-molecule therapeutics is a cornerstone of modern drug development, offering enhanced proteolytic stability and optimized binding affinities. Among the synthetic strategies available, Asymmetric Phase-Transfer Catalysis (APTC) utilizing chiral quaternary ammonium salts derived from Cinchona alkaloids stands out for its operational simplicity, metal-free nature, and high scalability. This application note provides a comprehensive guide to the 1[1], detailing the mechanistic causality, catalyst selection, and a self-validating experimental protocol for the highly enantioselective alkylation of glycine Schiff bases.

Mechanistic Rationale & Stereocontrol

The success of this methodology hinges on the precise orchestration of a biphasic solid-liquid or liquid-liquid system. The reaction typically employs N -(diphenylmethylene)glycine tert-butyl ester as the substrate.

-

Interfacial Enolization : The weakly acidic α -proton of the Schiff base is deprotonated by an inorganic base (e.g., aqueous NaOH or KOH) at the phase boundary.

-

Contact Ion-Pairing : The highly lipophilic, chiral cinchonidinium cation extracts the resulting enolate into the organic phase, forming a tight contact ion pair[2]. This ion-pairing is the fundamental driver of both reactivity and stereocontrol[3].

-

Enantiodivergence : The stereochemical outcome is entirely catalyst-dependent. Cinchonidine-derived catalysts predictably yield the natural (S)-configuration, whereas their pseudoenantiomeric cinchonine-derived counterparts provide the (R)-configuration[1][5].

Facial Discrimination: The chiral architecture of the catalyst—specifically the rigid quinuclidine core and the N -alkyl substituent—creates a highly asymmetric pocket. In second-generation catalysts, an N -anthracenylmethyl group provides intense π

π stacking interactions with the enolate, effectively shielding one face from electrophilic attack[4]. The electrophile is forced to approach from the unhindered face, establishing the new stereocenter with high enantiomeric excess (ee).

Figure 1: Mechanistic cycle of cinchonidinium-catalyzed asymmetric phase-transfer alkylation.

Catalyst Evolution and Reaction Optimization

Experimental choices in APTC are strictly governed by steric and electronic parameters. The tert-butyl ester of the Schiff base is mandatory; its steric bulk suppresses uncatalyzed background alkylation and prevents premature saponification of the ester under strongly basic conditions[6].

The evolution of 3[3] has significantly improved reaction outcomes. First-generation catalysts (e.g., N -benzylcinchonidinium) provided proof-of-concept but suffered from moderate enantioselectivities[7]. The breakthrough came with the Corey-Lygo second-generation catalysts, which utilized N -anthracenylmethyl groups to lock the enolate conformation, pushing ee values to near-perfect levels[3][4].

Quantitative Comparison of Catalyst Generations

Catalyst GenerationCatalyst MotifReaction TempYield (%)Enantiomeric Excess (ee %)Key Advantage1st Generation N -benzylcinchonidiniumRT70–8571–83Readily available, proof of concept2nd Generation N -anthracenylmethyl0 to -20 °C85–9890–99Superior stereocontrol via π π stackingPolymer-SupportedResin-bound cinchonidine0 °C70–80Up to 90Easy separation and catalyst recyclingBenzimidazole-mod. N -benzimidazolemethylRT to 0 °C82–9294–99Enhanced electronic properties

Validated Experimental Protocol: Synthesis of (S)-p-Fluorophenylalanine